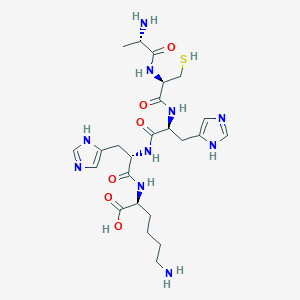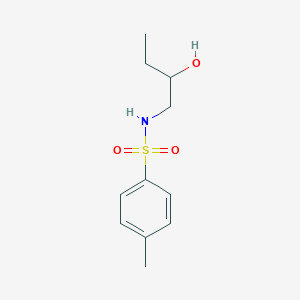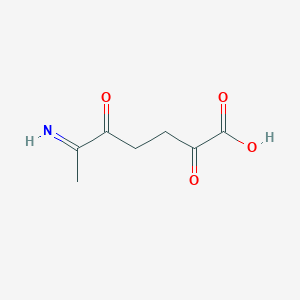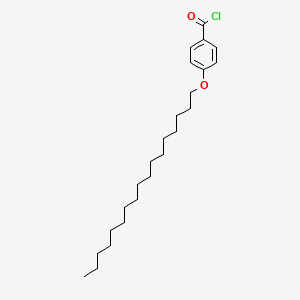![molecular formula C20H17FNOP B14187446 N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 905458-52-8](/img/structure/B14187446.png)
N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an ethylidene linkage, and a diphenylphosphinic amide moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-fluoroacetophenone with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding phosphinic acid derivatives.
Reduction: Formation of the reduced amide or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various nucleophiles.
Applications De Recherche Scientifique
N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mécanisme D'action
The mechanism of action of N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-Fluorophenyl)ethylidene]benzohydrazide
- N-[1-(4-Fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide stands out due to its unique combination of a fluorophenyl group and a diphenylphosphinic amide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
905458-52-8 |
|---|---|
Formule moléculaire |
C20H17FNOP |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
N-diphenylphosphoryl-1-(4-fluorophenyl)ethanimine |
InChI |
InChI=1S/C20H17FNOP/c1-16(17-12-14-18(21)15-13-17)22-24(23,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,1H3 |
Clé InChI |
MVVSEPONJMNIRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)



![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)




![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
